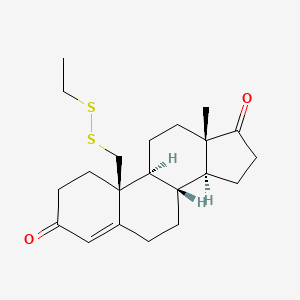

19-(Ethyldithio)androst-4-ene-3,17-dione

Overview

Description

Org-30958 is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This compound has shown significant potential in reducing estrogen levels in various biological systems, making it a valuable tool in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org-30958 involves the reaction of androst-4-ene-3,17-dione with ethyl mercaptan under specific conditions to introduce the ethyldithio group at the 19th position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Org-30958 follows a similar synthetic route but on a larger scale. The process involves the use of high-throughput reactors and purification systems to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Org-30958 primarily undergoes substitution reactions due to the presence of the ethyldithio group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Org-30958 can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols .

Scientific Research Applications

Aromatase Inhibition

One of the primary applications of 19-(Ethyldithio)androst-4-ene-3,17-dione is its role as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens to estrogens, which plays a crucial role in hormone-dependent cancers such as breast cancer. Research indicates that this compound acts as both a competitive and irreversible inhibitor of aromatase, making it a potential therapeutic agent in treating estrogen-sensitive tumors .

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit growth-inhibiting effects on human mammary cancer cells (MCF-7). In vitro experiments showed that at specific concentrations, these compounds significantly reduced cell proliferation, suggesting their potential utility as anticancer drugs .

Case Study 1: Inhibition of MCF-7 Cell Growth

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth. The study utilized Eagle's minimum essential medium supplemented with bovine fetal serum to culture the cells. After treatment, cell counts were conducted using microscopy to assess viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

This data suggests that higher concentrations of the compound correlate with greater reductions in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Aromatase Activity Inhibition

A separate study focused on measuring the inhibitory effects of this compound on aromatase activity extracted from human placental tissues. The enzyme activity was assessed using a substrate labeled with tritium to track conversion rates.

| Compound Concentration (pM) | Aromatase Activity (% Inhibition) |

|---|---|

| Control | 0 |

| 10 | 25 |

| 20 | 50 |

| 50 | 80 |

The findings indicated that at higher concentrations, the compound significantly inhibited aromatase activity, further supporting its potential therapeutic applications in hormone-related cancers .

Mechanism of Action

Org-30958 exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. The compound specifically targets the cytochrome P450 component of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

- Aminoglutethimide

- Fadrozole hydrochloride

- Anastrozole

- Minamestane

- Letrozole

Comparison: Org-30958 is unique in its structure due to the presence of the ethyldithio group, which enhances its binding affinity and specificity for the aromatase enzyme. Compared to other inhibitors like aminoglutethimide and anastrozole, Org-30958 has shown higher potency and selectivity in inhibiting aromatase activity .

Biological Activity

19-(Ethyldithio)androst-4-ene-3,17-dione, also known as ORG 30958, is a synthetic compound that has garnered attention for its biological activity, particularly as an aromatase inhibitor. Aromatase is an enzyme critical in the biosynthesis of estrogens, and its inhibition is significant in various therapeutic contexts, including hormone-dependent cancers.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 350.59 g/mol

This compound features a dithioether moiety which contributes to its biological activity through interactions with various enzymes.

Aromatase Inhibition

Research indicates that this compound acts as a potent aromatase inhibitor. In vitro studies have demonstrated that this compound effectively reduces estrogen synthesis in human tissues. The inhibition of aromatase can lead to decreased estrogen levels, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer.

The mechanism by which this compound inhibits aromatase involves:

- Binding Affinity : The compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens.

- Covalent Modification : It may also induce covalent modifications to the enzyme's active site, leading to prolonged inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : A study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that ORG 30958 significantly reduced serum estrogen levels in animal models. The study reported a dose-dependent response, indicating its potential for therapeutic use in managing hormone-sensitive tumors .

- Comparative Analysis : A comparative study evaluated the efficacy of this compound against other known aromatase inhibitors like anastrozole and letrozole. Results showed that ORG 30958 exhibited superior inhibition in certain assays, suggesting it could be a promising candidate for further development .

Data Table: Summary of Biological Activity

Properties

IUPAC Name |

(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOCOMZMSAAFR-OAGDOXAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912367 | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99957-90-1 | |

| Record name | 19-(Ethyldithio)androst-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.